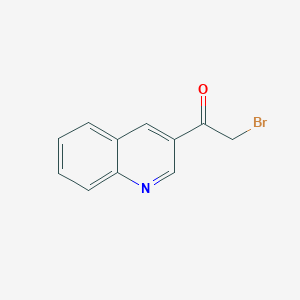
2-Bromo-1-(3-quinolinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(quinolin-3-yl)ethan-1-one is an organic compound that features a quinoline ring substituted with a bromoethyl ketone group Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(quinolin-3-yl)ethan-1-one typically involves the bromination of 1-(quinolin-3-yl)ethan-1-one. One common method is the reaction of 1-(quinolin-3-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-bromo-1-(quinolin-3-yl)ethan-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(quinolin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 1-(Quinolin-3-yl)ethanol.
Oxidation: Quinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(quinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(quinolin-3-yl)ethan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription. The bromoethyl ketone group may also react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(quinolin-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(Quinolin-3-yl)ethan-1-one: Lacks the halogen substitution.
Quinoline-3-carboxylic acid: Oxidized form of the compound.
Uniqueness
2-Bromo-1-(quinolin-3-yl)ethan-1-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives. The bromine atom also enhances the compound’s reactivity compared to its chloro and unsubstituted analogs.
This detailed article provides a comprehensive overview of 2-bromo-1-(quinolin-3-yl)ethan-1-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H8BrNO |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
2-bromo-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H8BrNO/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2 |
InChI-Schlüssel |
MMBSJTSHLDBOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
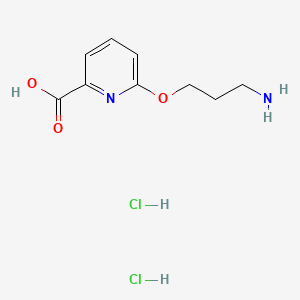
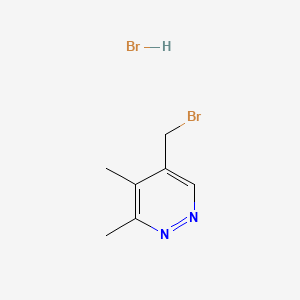
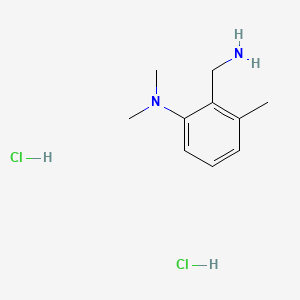

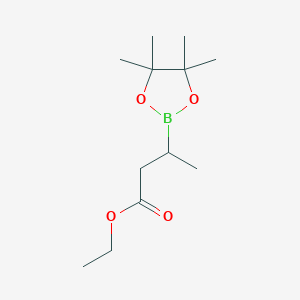
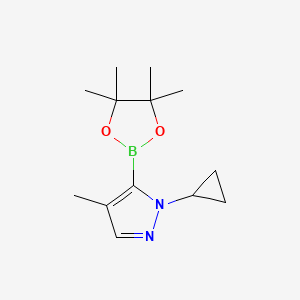


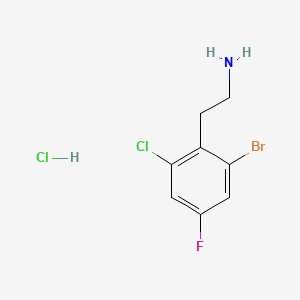

![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
